molecular formula C25H24F3NO7 B11043232 3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[4-(trifluoromethyl)phenyl]-3-(3,4,5-trimethoxyphenyl)propanamide

3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[4-(trifluoromethyl)phenyl]-3-(3,4,5-trimethoxyphenyl)propanamide

Cat. No.: B11043232
M. Wt: 507.5 g/mol
InChI Key: ZQYCVAZEFQQFLK-UHFFFAOYSA-N
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Description

3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[4-(trifluoromethyl)phenyl]-3-(3,4,5-trimethoxyphenyl)propanamide is a complex organic compound characterized by its unique structural components. This compound features a pyran ring, a trifluoromethyl-substituted phenyl group, and a trimethoxy-substituted phenyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[4-(trifluoromethyl)phenyl]-3-(3,4,5-trimethoxyphenyl)propanamide typically involves multiple steps:

    Formation of the Pyran Ring: The pyran ring can be synthesized through a condensation reaction involving a suitable aldehyde and a ketone under acidic conditions.

    Introduction of the Hydroxy and Methyl Groups: Hydroxylation and methylation reactions are performed to introduce the hydroxy and methyl groups on the pyran ring.

    Attachment of the Trifluoromethyl-Substituted Phenyl Group: This step involves a nucleophilic substitution reaction where the trifluoromethyl group is introduced to the phenyl ring.

    Formation of the Amide Bond: The final step involves coupling the pyran derivative with the trifluoromethyl-substituted phenyl group and the trimethoxy-substituted phenyl group through an amide bond formation reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methyl groups on the pyran ring.

    Reduction: Reduction reactions can target the carbonyl groups within the molecule.

    Substitution: The trifluoromethyl and trimethoxy groups can participate in various substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) and nucleophiles like amines and thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may be investigated for its potential interactions with enzymes and receptors, given its structural complexity and functional groups.

Medicine

In medicine, researchers might explore its potential as a therapeutic agent, particularly if it exhibits bioactivity such as anti-inflammatory or anticancer properties.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[4-(trifluoromethyl)phenyl]-3-(3,4,5-trimethoxyphenyl)propanamide exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-phenylpropanamide: Lacks the trifluoromethyl and trimethoxy groups.

    3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[4-(methyl)phenyl]-3-(3,4,5-trimethoxyphenyl)propanamide: Contains a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl and trimethoxy groups in 3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[4-(trifluoromethyl)phenyl]-3-(3,4,5-trimethoxyphenyl)propanamide distinguishes it from similar compounds, potentially enhancing its reactivity and bioactivity.

Properties

Molecular Formula

C25H24F3NO7

Molecular Weight

507.5 g/mol

IUPAC Name

3-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-N-[4-(trifluoromethyl)phenyl]-3-(3,4,5-trimethoxyphenyl)propanamide

InChI

InChI=1S/C25H24F3NO7/c1-13-9-18(30)22(24(32)36-13)17(14-10-19(33-2)23(35-4)20(11-14)34-3)12-21(31)29-16-7-5-15(6-8-16)25(26,27)28/h5-11,17,30H,12H2,1-4H3,(H,29,31)

InChI Key

ZQYCVAZEFQQFLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(CC(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC(=C(C(=C3)OC)OC)OC)O

Origin of Product

United States

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